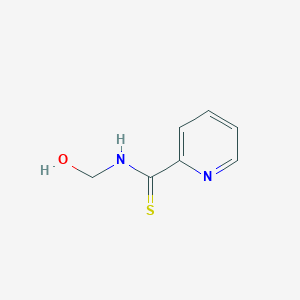
N-(Hydroxymethyl)pyridine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hydroxymethyl)pyridine-2-carbothioamide is a chemical compound with the molecular formula C7H8N2OS It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxymethyl)pyridine-2-carbothioamide typically involves the reaction of pyridine-2-carbothioamide with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Pyridine-2-carbothioamide} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(Hydroxymethyl)pyridine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(Hydroxymethyl)pyridine-2-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Hydroxymethyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(Hydroxymethyl)pyridine-2-carbothioamide can be compared with other similar compounds, such as:
Pyridine-2-carbothioamide: The parent compound, which lacks the hydroxymethyl group.
Pyridine-2-thiocarboxamide: Another derivative with similar structural features.
2-Pyridylthioamide: A related compound with potential biological activities.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
51078-99-0 |
|---|---|
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
N-(hydroxymethyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C7H8N2OS/c10-5-9-7(11)6-3-1-2-4-8-6/h1-4,10H,5H2,(H,9,11) |
InChI Key |
UODSSQRJDLALPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















